molecular formula C15H16O4 B1602012 Ethyl 2,4-dioxo-6-phenylcyclohexanecarboxylate CAS No. 56540-06-8

Ethyl 2,4-dioxo-6-phenylcyclohexanecarboxylate

Cat. No. B1602012
CAS RN: 56540-06-8
M. Wt: 260.28 g/mol
InChI Key: BXVBHUOYUZLPLZ-UHFFFAOYSA-N
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Description

Ethyl 2,4-dioxo-6-phenylcyclohexanecarboxylate (EDPC) is a cyclic carboxylic acid ester and a member of the phenylcyclohexane family. It is a colorless, odorless, crystalline solid that is soluble in water and organic solvents. EDPC has been widely used in scientific research and laboratory experiments due to its unique properties and its potential for a variety of applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 2,4-dioxo-6-phenylcyclohexanecarboxylate has been involved in the synthesis of various derivatives for research in organic chemistry. For instance, Śladowska, Bartoszko-Malik, and Zawisza (1990) demonstrated its use in the synthesis of new derivatives of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylate (Śladowska et al., 1990).

Crystallography and Molecular Structure

  • The molecular and crystal structure of compounds related to ethyl 2,4-dioxo-6-phenylcyclohexanecarboxylate has been a subject of study, as seen in the work of Hernández-Ortega et al. (2001) who investigated the crystal structure of ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate (Hernández-Ortega et al., 2001).

Application in Organic Synthesis

  • Bartlett et al. (1983) utilized ethyl 2,4-dioxo-6-phenylcyclohexanecarboxylate in the synthesis and regiospecific deoxygenation of β-resorcylic ester derivatives to 4-hydroxybenzoates, demonstrating its versatility in organic synthesis (Bartlett et al., 1983).

Enzymatic Reactions

  • In 2003, Pang, Ritter, and Tabatabai used a derivative of ethyl 2,4-dioxo-6-phenylcyclohexanecarboxylate in enzymatically catalyzed oxidative polymerization, highlighting its potential in biochemical applications (Pang et al., 2003).

Medicinal Chemistry and Pharmaceuticals

  • The compound has also been utilized in medicinal chemistry, as demonstrated by Blaser et al. (2003), who used ethyl 2,4-dioxo-4-phenylbutyrate, a related compound, for the large-scale preparation of enantiomerically pure α-hydroxy and α-amino acid esters, important in pharmaceutical research (Blaser et al., 2003).

properties

IUPAC Name

ethyl 2,4-dioxo-6-phenylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-2-19-15(18)14-12(8-11(16)9-13(14)17)10-6-4-3-5-7-10/h3-7,12,14H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVBHUOYUZLPLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CC(=O)CC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00504518
Record name Ethyl 2,4-dioxo-6-phenylcyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00504518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,4-dioxo-6-phenylcyclohexanecarboxylate

CAS RN

56540-06-8
Record name Ethyl 2,4-dioxo-6-phenylcyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00504518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cooled solution of sodium ethoxide (from 2.3 g. sodium and absolute ethanol, 30 ml.) was added with shaking ethyl acetoacetate (13 g.). When homogeneous the mixture was treated with ethyl cinnamate (17.8 g.) and then heated under reflux for 18 hrs. After cooling the solution, the precipitated enolate salt (formula III) was collected by filtration and washed with acetone. Dissolution in cold water, followed by acidification with 2N-sulphuric acid (to convert the enolate salt to the corresponding dione II) afforded crystalline ethyl 2,4-dioxo-6-phenylcyclohexanecarboxylate.
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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